
Ac-VDVAD-pNA (trifluoroacetate salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-VDVAD-pNA (trifluoroacetate salt) is a colorimetric substrate specifically designed for caspase-2. Caspase-2 is an enzyme that plays a crucial role in the process of apoptosis, or programmed cell death. The compound consists of a peptide sequence, Val-Asp-Val-Ala-Asp (VDVAD), which is recognized and cleaved by caspase-2, releasing p-nitroanilide (pNA). This release can be quantified by colorimetric detection at 405 nm, making it a valuable tool for measuring caspase-2 activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VDVAD-pNA (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Ac-VDVAD-pNA (trifluoroacetate salt) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity, typically ≥95% .
化学反应分析
Types of Reactions
Ac-VDVAD-pNA (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. Caspase-2 recognizes and cleaves the VDVAD peptide sequence, releasing p-nitroanilide (pNA). This reaction is specific to caspase-2 but can also be cleaved, with lower efficiency, by caspase-3 and caspase-7 .
Common Reagents and Conditions
Reagents: Caspase-2 enzyme, buffer solutions (e.g., phosphate-buffered saline).
Conditions: Optimal pH and temperature for caspase-2 activity, typically around pH 7.4 and 37°C.
Major Products
The major product formed from the cleavage of Ac-VDVAD-pNA (trifluoroacetate salt) by caspase-2 is p-nitroanilide (pNA), which can be detected colorimetrically .
科学研究应用
Ac-VDVAD-pNA (trifluoroacetate salt) is widely used in scientific research, particularly in the fields of cell biology and biochemistry. Its primary application is as a substrate for measuring caspase-2 activity, which is crucial for studying apoptosis. This compound is used in:
Chemistry: To study enzyme kinetics and substrate specificity.
Biology: To investigate the role of caspase-2 in apoptosis and other cellular processes.
Medicine: To explore potential therapeutic targets for diseases involving dysregulated apoptosis, such as cancer.
Industry: In the development of diagnostic assays and screening tools for caspase-2 activity
作用机制
The mechanism of action of Ac-VDVAD-pNA (trifluoroacetate salt) involves its recognition and cleavage by caspase-2. Caspase-2 binds to the VDVAD peptide sequence and cleaves it, releasing p-nitroanilide (pNA). This cleavage event can be quantified by measuring the absorbance at 405 nm, providing a direct measure of caspase-2 activity. The molecular target of this compound is the active site of caspase-2, and the pathway involved is the apoptotic signaling pathway .
相似化合物的比较
Ac-VDVAD-pNA (trifluoroacetate salt) is unique in its specificity for caspase-2. Similar compounds include:
Ac-DEVD-pNA: A substrate for caspase-3.
Ac-LEHD-pNA: A substrate for caspase-9.
Ac-IETD-pNA: A substrate for caspase-8.
These compounds differ in their peptide sequences, which confer specificity for different caspases. Ac-VDVAD-pNA (trifluoroacetate salt) is particularly valuable for studying caspase-2 due to its high specificity and efficiency .
属性
分子式 |
C31H42F3N7O14 |
|---|---|
分子量 |
793.7 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H41N7O12.C2HF3O2/c1-13(2)23(31-16(6)37)29(46)34-20(12-22(40)41)27(44)35-24(14(3)4)28(45)30-15(5)25(42)33-19(11-21(38)39)26(43)32-17-7-9-18(10-8-17)36(47)48;3-2(4,5)1(6)7/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H,30,45)(H,31,37)(H,32,43)(H,33,42)(H,34,46)(H,35,44)(H,38,39)(H,40,41);(H,6,7)/t15-,19-,20-,23-,24-;/m0./s1 |
InChI 键 |
GBBBMAYPADJDNR-RJOXADQZSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B10796907.png)
![4-[8-[(2-cyclopropyl-5-ethoxy-4-methylphenyl)methyl]-2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]benzoic acid](/img/structure/B10796911.png)
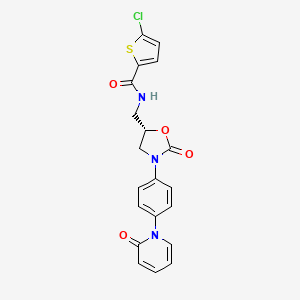
![4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid](/img/structure/B10796923.png)


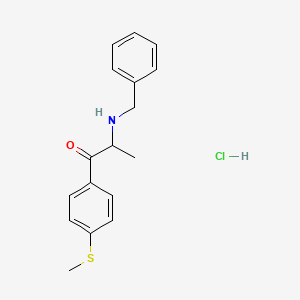
![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10796940.png)
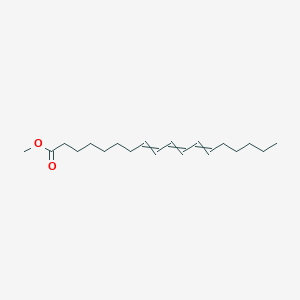
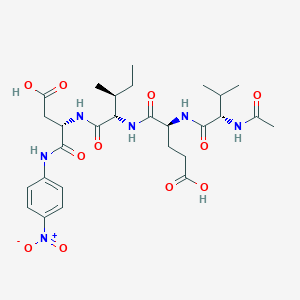
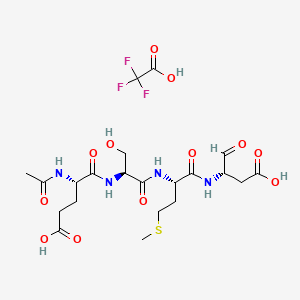

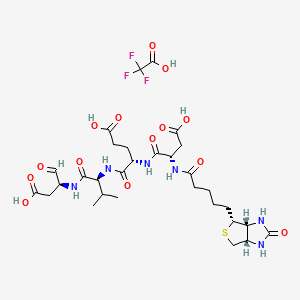
![3-[4-(Difluoromethoxy)phenyl]-5-(3-phenylpropyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796983.png)
